molecular formula C20H18O4S2 B13962865 Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate

Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate

Cat. No.: B13962865
M. Wt: 386.5 g/mol
InChI Key: QYHBBSNMUBIDTK-UHFFFAOYSA-N
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Description

Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a disulfide bond and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate typically involves multiple steps, including the formation of the disulfide bond and the introduction of the methoxy group. Common synthetic routes may include:

    Formation of the Disulfide Bond: This can be achieved through the oxidation of thiol precursors under mild conditions using oxidizing agents such as hydrogen peroxide or iodine.

    Introduction of the Methoxy Group: This step often involves the methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Dithiothreitol, sodium borohydride

    Substitution: Sodium ethoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate involves its interaction with molecular targets through its disulfide bond and methoxy group. The disulfide bond can undergo redox reactions, modulating the activity of enzymes and proteins involved in oxidative stress and cellular signaling pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-4-(3-methoxy-3-oxoprop-1-enyl)benzoate
  • Methyl 3-[5-(3-methoxy-3-oxoprop-1-enyl)furan-2-yl]prop-2-enoate
  • Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate

Uniqueness

Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate is unique due to its combination of a disulfide bond and a methoxy group, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo redox reactions and participate in various chemical transformations makes it a valuable tool in research and industrial applications.

Properties

IUPAC Name

methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4S2/c1-23-19(21)13-7-15-3-9-17(10-4-15)25-26-18-11-5-16(6-12-18)8-14-20(22)24-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHBBSNMUBIDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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